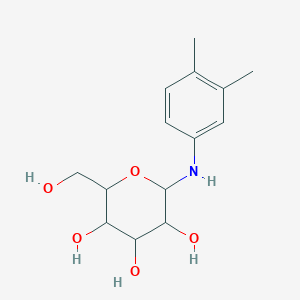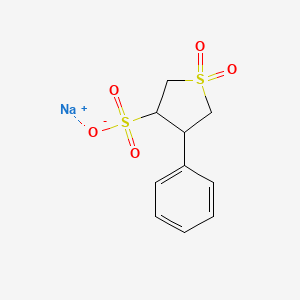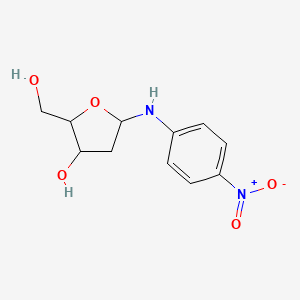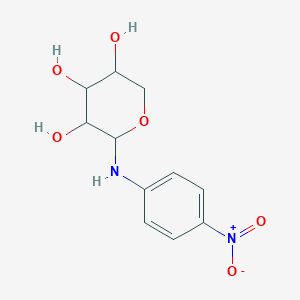![molecular formula C20H21N3O2 B3858296 4-[[2-(4-Methoxyquinazolin-6-yl)phenyl]methyl]morpholine](/img/structure/B3858296.png)
4-[[2-(4-Methoxyquinazolin-6-yl)phenyl]methyl]morpholine
Overview
Description
4-[[2-(4-Methoxyquinazolin-6-yl)phenyl]methyl]morpholine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a morpholine ring attached to a quinazoline moiety, which is further substituted with a methoxy group.
Preparation Methods
The synthesis of 4-[[2-(4-Methoxyquinazolin-6-yl)phenyl]methyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-methoxyquinazoline with a benzyl halide derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-[[2-(4-Methoxyquinazolin-6-yl)phenyl]methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
4-[[2-(4-Methoxyquinazolin-6-yl)phenyl]methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(4-Methoxyquinazolin-6-yl)phenyl]methyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[[2-(4-Methoxyquinazolin-6-yl)phenyl]methyl]morpholine can be compared with other quinazoline derivatives, such as:
4-Hydroxyquinazoline: Known for its antimicrobial and anticancer activities.
6-Methoxyquinazoline: Exhibits similar biological activities but differs in its substitution pattern.
Quinazolinone derivatives: These compounds have a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[2-(4-methoxyquinazolin-6-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-24-20-18-12-15(6-7-19(18)21-14-22-20)17-5-3-2-4-16(17)13-23-8-10-25-11-9-23/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYICNKHOUYNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)C3=CC=CC=C3CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-3-pyridinyl)carbonyl]methionine](/img/structure/B3858216.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine](/img/structure/B3858228.png)
![(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE](/img/structure/B3858230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitropyridin-2-amine](/img/structure/B3858260.png)
![2-({[(Z)-1-AMINO-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO}OXY)-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B3858267.png)

![4-phenyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidine-2-thione](/img/structure/B3858284.png)
![2-[1-(2,6-dimethylhept-5-enyl)piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B3858290.png)



![4-[(2-chlorophenyl)carbamoylamino]-N-(1-cyclopropylethyl)-N-phenylbenzamide](/img/structure/B3858316.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B3858322.png)
![N-[(Z)-[(E)-4-(4-methoxyphenyl)but-3-en-2-ylidene]amino]-4-nitroaniline](/img/structure/B3858323.png)
